
Discovery and Development of ML385

Author: BenchChem Technical Support Team. Date: December 2025
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Compound Name: ML385

Cat. No.: B15607885 Get Quote

ML385 was identified through a quantitative high-throughput screening (qHTS) of the Molecular

Libraries Small Molecule Repository (MLSMR), which contains approximately 400,000 small

molecules.[1][2] The screening assay was designed to identify inhibitors of NRF2

transcriptional activity.[3] This effort led to the discovery of a thiazole-indoline compound series,

and subsequent medicinal chemistry optimization resulted in the identification of ML385 as a

novel and specific NRF2 inhibitor.[2][3]

ML385 directly interacts with the NRF2 protein, specifically binding to the Neh1 domain, which

is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain.[3][4][5] This binding interferes

with the formation of the NRF2-MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma

Oncogene Homolog G) protein complex and prevents its binding to regulatory DNA sequences

known as Antioxidant Response Elements (AREs).[3][4][5] By inhibiting the transcriptional

activity of NRF2, ML385 blocks the expression of its downstream target genes, which are

involved in antioxidant defense, drug detoxification, and metabolic reprogramming.[1][3]

Preclinical studies have demonstrated the efficacy of ML385 in various cancer models,

particularly in non-small cell lung cancer (NSCLC) with mutations in the KEAP1 gene, which

lead to the constitutive activation of NRF2.[3] ML385 has been shown to enhance the

cytotoxicity of chemotherapeutic agents such as carboplatin, doxorubicin, and taxol in NSCLC

cells.[3] In addition to its anticancer properties, ML385 has been investigated for its role in

modulating the PI3K-mTOR signaling pathway and in sensitizing cancer cells to other targeted

therapies.[6]
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The following tables summarize the key quantitative data associated with the activity of ML385.

Table 1: In Vitro Activity of ML385

Parameter Value Cell Line/System Reference

IC50 (NRF2 inhibition) 1.9 µM
Fluorescence

Polarization Assay
[7][8][9]

Maximum Inhibitory

Concentration (NRF2

transcriptional activity)

5 µM
A549 lung cancer

cells
[3]

IC50 of BKM120

(PI3K inhibitor) alone
15.46 µM

MGH7 lung cancer

cells
[6]

IC50 of BKM120 with

5 µM ML385
5.503 µM

MGH7 lung cancer

cells
[6]

Table 2: In Vivo Pharmacokinetics and Dosing of ML385

Parameter Value Species Dosing Route Reference

Half-life (t1/2) 2.82 h CD-1 mice
Intraperitoneal

(IP)
[8]

In vivo efficacy

dose
30 mg/kg

Athymic nude

mice

Intraperitoneal

(IP)
[9]

Combination

therapy dose

(with

Carboplatin)

30 mg/kg ML385,

5 mg/kg

Carboplatin

Athymic nude

mice

Intraperitoneal

(IP)
[9]

Experimental Protocols
Detailed methodologies for key experiments cited in the development and characterization of

ML385 are provided below.
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Quantitative High-Throughput Screening (qHTS)
This protocol outlines the general steps for the qHTS campaign that led to the discovery of

ML385.

Assay Principle: A cell-based reporter gene assay is used to measure NRF2 transcriptional

activity. This is often multiplexed with a cytotoxicity readout to identify specific inhibitors.[1]

Compound Library: The Molecular Libraries Small Molecule Repository (MLSMR), containing

approximately 400,000 compounds, is screened.[1]

Plate Preparation: Compounds are plated in a 1,536-well format across a range of

concentrations (e.g., seven 5-fold dilutions) to generate concentration-response curves.

Cell Seeding: A suitable cell line with a stable NRF2 reporter construct is seeded into the

assay plates.

Incubation: Cells are incubated with the compounds for a defined period to allow for

modulation of NRF2 activity.

Signal Detection: The reporter gene signal (e.g., luminescence or fluorescence) and

cytotoxicity are measured using a plate reader.

Data Analysis: Concentration-response curves are fitted and classified to identify active

compounds and determine their potency and efficacy.

Fluorescence Polarization Assay for NRF2-DNA Binding
This assay is used to determine the inhibitory effect of ML385 on the binding of the NRF2-

MAFG complex to DNA.

Reagents: Purified NRF2 and MAFG proteins, fluorescein-labeled DNA duplex containing the

ARE sequence.

Reaction Setup: A reaction mixture containing the purified proteins and the labeled DNA

probe is prepared in a suitable buffer.

Compound Addition: ML385 is added to the reaction mixture at various concentrations.
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Incubation: The reaction is incubated to allow for binding to reach equilibrium.

Measurement: Fluorescence polarization (anisotropy) is measured using a plate reader. A

decrease in anisotropy indicates the dissociation of the NRF2-MAFG complex from the DNA

probe.

Data Analysis: The IC50 value is calculated from the dose-response curve of anisotropy

versus ML385 concentration.[6]

Western Blot Analysis
This protocol is used to assess the protein levels of NRF2 and its downstream targets, as well

as components of other signaling pathways.

Cell Lysis: Cells treated with ML385 or vehicle are washed with ice-cold PBS and lysed in

RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

assay.

Sample Preparation: 20-30 µg of protein per sample is mixed with Laemmli sample buffer

and boiled at 95°C for 5 minutes.

SDS-PAGE: The protein samples are separated on a polyacrylamide gel by electrophoresis.

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: The membrane is incubated with primary antibodies against

NRF2, NQO1, HO-1, p-AKT, AKT, p-S6, S6, RagD, etc., overnight at 4°C.

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an

HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate

and imaged.
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Clonogenic Assay
This assay assesses the long-term proliferative capacity of cells after treatment with ML385.

Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates

and allowed to attach overnight.

Treatment: Cells are treated with various concentrations of ML385, alone or in combination

with other drugs, for a specified duration (e.g., 72 hours).

Recovery: The drug-containing medium is replaced with fresh medium, and the cells are

allowed to grow for 10-14 days until visible colonies are formed.

Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.

Quantification: The number of colonies containing at least 50 cells is counted.

Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well.

Treatment: Cells are treated with a range of concentrations of ML385 for 24, 48, or 72 hours.

Reagent Addition: MTT or MTS reagent is added to each well and incubated for 1-4 hours at

37°C.

Solubilization (for MTT): A solubilization solution is added to dissolve the formazan crystals.

Measurement: The absorbance is read at the appropriate wavelength using a microplate

reader.

In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the antitumor efficacy of ML385 in vivo.

Cell Implantation: Human cancer cells (e.g., A549, H460) are suspended in Matrigel and

injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).
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Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

Treatment: Mice are randomized into treatment groups and treated with vehicle, ML385
(e.g., 30 mg/kg, IP, daily), carboplatin (e.g., 5 mg/kg, IP, weekly), or a combination of both.

Tumor Measurement: Tumor volume is measured bi-weekly with calipers using the formula:

(length × width²) / 2.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, and tumors are excised for further analysis (e.g., Western blot, IHC).

Immunofluorescence for mTORC1 Localization
This protocol is used to visualize the recruitment of mTOR to lysosomes.

Cell Culture and Treatment: Cells are grown on coverslips and treated with ML385. They

may be subjected to amino acid starvation and re-stimulation to observe mTORC1 dynamics.

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized

with a detergent-based buffer.

Blocking: Cells are blocked with a solution containing serum to prevent non-specific antibody

binding.

Primary Antibody Incubation: Cells are incubated with primary antibodies against mTOR and

a lysosomal marker (e.g., LAMP2).

Secondary Antibody Incubation: Cells are incubated with fluorescently labeled secondary

antibodies.

Mounting and Imaging: Coverslips are mounted on slides with a DAPI-containing mounting

medium, and images are acquired using a confocal microscope.

Colocalization Analysis: The degree of colocalization between mTOR and the lysosomal

marker is quantified.

Signaling Pathways and Experimental Workflows
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The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows related to ML385.
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Click to download full resolution via product page

Caption: NRF2 signaling pathway and the inhibitory action of ML385.
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Caption: Influence of ML385 on the PI3K-mTOR signaling pathway via NRF2.
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Caption: Experimental workflow for in vivo subcutaneous xenograft studies with ML385.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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